LogP Reduction of 1.53 Units Relative to 4-Methylazobenzene Enables Distinct Solubility and Partitioning Profiles
The octanol-water partition coefficient (logP) of (4-methylphenyl)diazene is 2.75, compared to 4.28 for 4-methylazobenzene (1-(4-methylphenyl)-2-phenyldiazene) . This difference of -1.53 log units translates to a ~34-fold lower theoretical lipophilicity, which can be exploited to reduce non-specific binding in biological assays or to tune compound retention in chromatographic separations.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.75 (computed) |
| Comparator Or Baseline | 4-Methylazobenzene (CAS 949-87-1): 4.28 (computed) |
| Quantified Difference | -1.53 log units (approx. 34× lower theoretical lipophilicity) |
| Conditions | In silico prediction (ACD/Labs or similar algorithm) |
Why This Matters
Lower logP improves aqueous solubility and reduces plasma protein binding, critical for early-stage drug discovery screening and analytical method development.
